

Application Notes and Protocols for Trazpiroben in Rodent Models of Gastroparesis

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Compound of Interest		
Compound Name:	Trazpiroben	
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Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. **Trazpiroben** (formerly TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2] Dopamine antagonists, such as metoclopramide and domperidone, are known to improve symptoms of gastroparesis; however, their use is limited by central nervous system (CNS) and cardiovascular side effects, respectively. **Trazpiroben** was designed to minimize brain penetration and have a low affinity for the hERG potassium channel, thereby offering a potentially safer therapeutic option.[3][4]

These application notes provide a summary of **trazpiroben**'s preclinical evaluation and detailed protocols for its use in a rodent model of diabetic gastroparesis. While clinical development of **trazpiroben** was discontinued, the preclinical data and methodologies remain valuable for researchers investigating novel prokinetic agents.

Mechanism of Action

Trazpiroben acts as a potent and selective antagonist of the dopamine D2 and D3 receptors. [3] In the gastrointestinal tract, dopamine inhibits motility by acting on D2 receptors on cholinergic neurons. By blocking these receptors, **trazpiroben** is expected to enhance



acetylcholine release, thereby promoting gastric motility and accelerating gastric emptying. Its peripheral selectivity is a key feature, intended to avoid the extrapyramidal symptoms associated with centrally acting dopamine antagonists.

Preclinical Data Summary: Trazpiroben Dosage in Rodent Models

The following table summarizes the reported dosages of **trazpiroben** used in preclinical studies in rats for various endpoints. Efficacy data in a gastroparesis model is not extensively published; therefore, dosages for a proposed efficacy study are extrapolated from pharmacodynamic and safety studies.



Study Type	Species	Dosage Range	Route of Administratio n	Key Findings	Reference
Pharmacodyn amics	Rat	0.1 - 1 mg/kg	Oral	Dose- dependent increase in prolactin release, indicating D2 receptor engagement.	
CNS Safety	Rat	1, 10, 30 mg/kg	Oral	No effect on rotarod performance, suggesting low brain penetration.	-
General Safety	Rat	100, 300, 1000 mg/kg/day	Oral	Well- tolerated, with no clinically meaningful effects on CNS or pulmonary assessments.	
Proposed Efficacy Study	Rat	1, 3, 10 mg/kg	Oral	Hypothesized to improve delayed gastric emptying in a diabetic gastroparesis model.	Extrapolated



Experimental Protocols

I. Induction of a Diabetic Gastroparesis Rat Model

This protocol describes the induction of diabetes mellitus in rats using streptozotocin (STZ), a method known to subsequently induce delayed gastric emptying, mimicking diabetic gastroparesis.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5), sterile
- · High-fat diet
- Blood glucose meter and test strips

Procedure:

- Acclimatize rats for at least one week with ad libitum access to standard chow and water.
- To induce a model resembling type 2 diabetes which can lead to gastroparesis, feed the rats a high-fat diet for 4-8 weeks.
- After the period of high-fat diet, fast the rats overnight.
- Prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dosage for inducing diabetes is a single intraperitoneal (i.p.) injection of 35-65 mg/kg body weight.
- Inject the STZ solution i.p. into the fasted rats.
- Return the rats to their cages and provide free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose solution in their drinking water for the first 24 hours post-injection.



- Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
- Allow the diabetic condition to establish for 4-8 weeks to allow for the development of complications such as delayed gastric emptying.

II. Evaluation of Trazpiroben on Gastric Emptying using the Phenol Red Meal Assay

This protocol details the measurement of solid gastric emptying in the established diabetic gastroparesis rat model following treatment with **trazpiroben**.

Materials:

- Diabetic gastroparesis rats and age-matched healthy control rats
- Trazpiroben
- Vehicle (e.g., 0.5% methylcellulose in water)
- Phenol Red (non-absorbable marker)
- Standard solid meal (e.g., ground standard chow)
- Gavage needles
- Spectrophotometer

Procedure:

- Treatment Groups:
 - Group 1: Healthy Control + Vehicle
 - Group 2: Diabetic Gastroparesis + Vehicle
 - Group 3: Diabetic Gastroparesis + Trazpiroben (1 mg/kg)



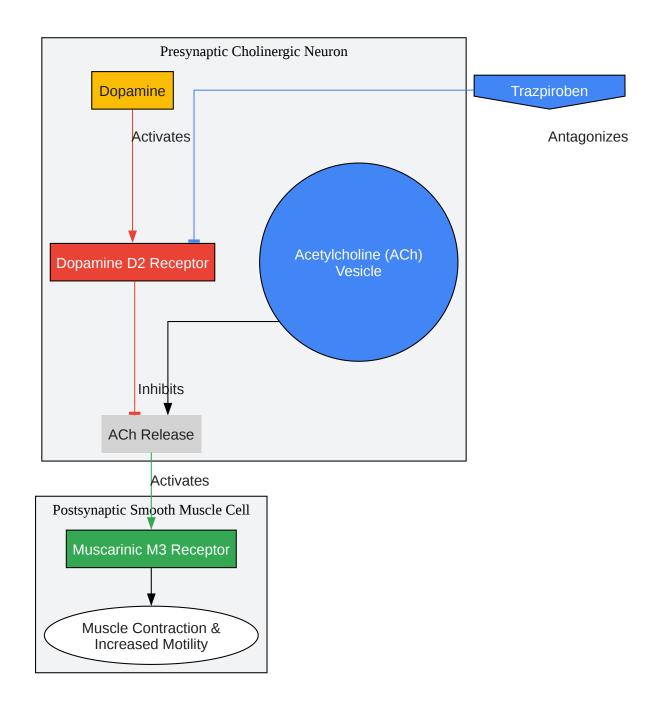
- Group 4: Diabetic Gastroparesis + Trazpiroben (3 mg/kg)
- Group 5: Diabetic Gastroparesis + Trazpiroben (10 mg/kg)
- Fast all rats for 18-24 hours before the experiment, with free access to water.
- Prepare **trazpiroben** solutions in the vehicle at the desired concentrations.
- Administer trazpiroben or vehicle orally by gavage at a volume of 5 ml/kg.
- After 30-60 minutes, administer a standard solid meal containing a known amount of Phenol Red (e.g., 1.5 g of chow mixed with 0.5 mg of Phenol Red).
- Exactly 90 minutes after the meal, euthanize the rats by CO2 asphyxiation.
- Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of gastric contents.
- Carefully excise the stomach, rinse the exterior, and place it in a homogenizer with a known volume of 0.1 N NaOH.
- Homogenize the stomach and its contents.
- Transfer the homogenate to a centrifuge tube and centrifuge at 3000 rpm for 15 minutes.
- Add trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.
- To an aliquot of the final supernatant, add 0.5 N NaOH to develop the color of the Phenol Red.
- Measure the absorbance of the sample at 560 nm using a spectrophotometer.
- A standard curve for Phenol Red should be prepared to determine the concentration in the samples.
- Calculation of Gastric Emptying:
 - Gastric Emptying (%) = (1 (Amount of Phenol Red recovered from the stomach / Average amount of Phenol Red in the stomach at time 0)) * 100



• The average amount at time 0 is determined by administering the meal to a separate group of rats and immediately euthanizing them.

Visualizations Signaling Pathway of Trazpiroben in Gastric Motility





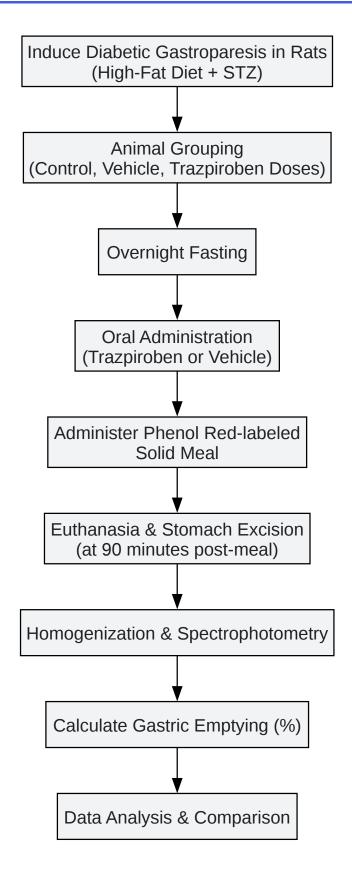
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Caption: **Trazpiroben** antagonizes D2 receptors, promoting acetylcholine release and gastric motility.

Experimental Workflow for Trazpiroben Efficacy Testing





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Caption: Workflow for evaluating **trazpiroben**'s effect on gastric emptying in a diabetic rat model.

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